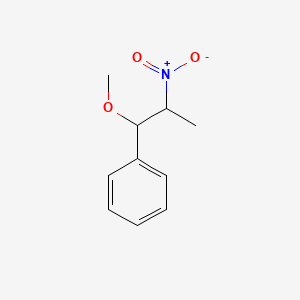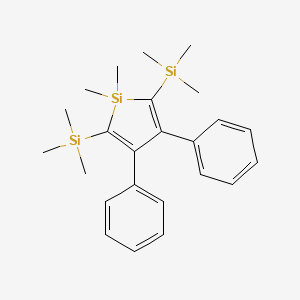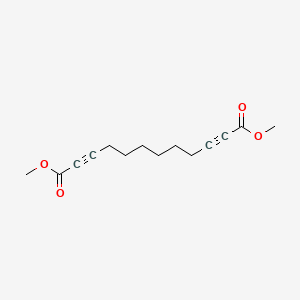
Dimethyl dodeca-2,10-diynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl dodeca-2,10-diynedioate is a chemical compound characterized by its unique structure, which includes two ester groups and two triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl dodeca-2,10-diynedioate typically involves the esterification of dodeca-2,10-diynedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Dodeca-2,10-diynedioic acid+2MethanolH2SO4Dimethyl dodeca-2,10-diynedioate+2Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl dodeca-2,10-diynedioate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl dodeca-2,10-diynedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl dodeca-2,10-diynedioate depends on its interaction with various molecular targets. The ester groups can undergo hydrolysis to release dodeca-2,10-diynedioic acid, which can then interact with biological molecules. The triple bonds in the compound can also participate in cycloaddition reactions, forming new cyclic structures that may exhibit biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl hex-2,4-diynedioate: Similar structure but with shorter carbon chain.
Dimethyl octa-2,6-diynedioate: Similar structure with intermediate carbon chain length.
Dimethyl deca-2,8-diynedioate: Similar structure with slightly shorter carbon chain.
Eigenschaften
CAS-Nummer |
80220-91-3 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
dimethyl dodeca-2,10-diynedioate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
IVHKGOXYIAJJLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCCCCCCC#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

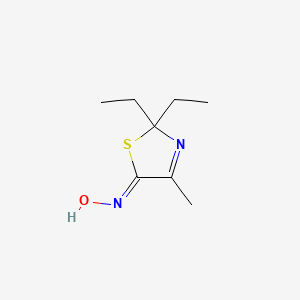
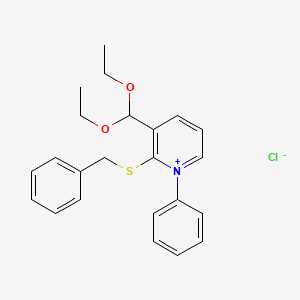
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

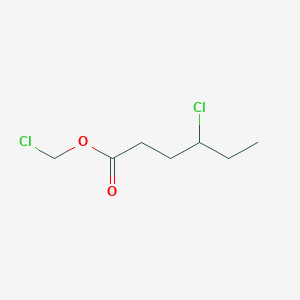
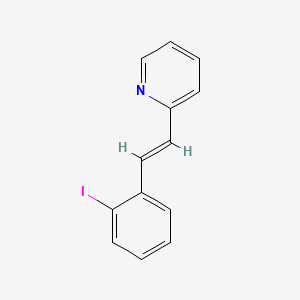
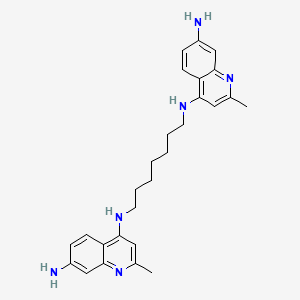
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
